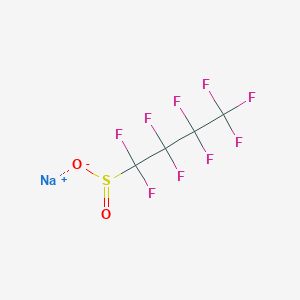
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE
Cat. No. B8279492
M. Wt: 307.09 g/mol
InChI Key: RMYDSPLTYMKGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06462228B1
Procedure details


A three necked 500 ml reaction flask, equipped with a reflux condenser, a stirrer, a thermometer and a heating mantle was charged with 30.2 g of C4F9SO2F (0.1 moles), 15.1 g Na2SO3 (0.12 moles), 16.8 g NaHCO3 (0.2 moles), 50 g EtOH and 50 g DI-water. The reaction mixture was degassed 3 times using nitrogen and aspirator vacuum. The mixture was then heated to 60° C. under a nitrogen atmosphere for 16 hours. A slightly yellow reaction mixture with a pH of 6.5 was obtained. EtOH was stripped off under reduced pressure using an aspirator vacuum (20 torr and temperature between 60-85° C.) and the temperature was kept below 110° C. in order to avoid thermal decomposition of the sulfinate product. 19F analysis indicated a yield of 65% sodium perfluorobutyl sulfinate and 25% sodium perfluorobutyl sulfonate.



[Compound]
Name
DI-water
Quantity
50 g
Type
reactant
Reaction Step One


[Compound]
Name
sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium perfluorobutyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
sodium perfluorobutyl sulfinate
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([S:14](F)(=[O:16])=[O:15])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[O-]S([O-])=O.[Na+:22].[Na+].C([O-])(O)=O.[Na+].FC(F)(S([O-])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[Na+]>CCO>[F:3][C:1]([F:2])([S:14]([O-:16])=[O:15])[C:4]([F:5])([F:6])[C:7]([F:9])([F:8])[C:10]([F:13])([F:12])[F:11].[Na+:22] |f:1.2.3,4.5,6.7,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)S(=O)(=O)F
|
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
16.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
[Compound]
|
Name
|
DI-water
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
[Compound]
|
Name
|
sulfinate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
sodium perfluorobutyl sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three necked 500 ml reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser, a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was degassed 3 times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A slightly yellow reaction mixture with a pH of 6.5 was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an aspirator vacuum (20 torr and temperature between 60-85° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 110° C. in order
|
Outcomes


Product
|
Name
|
sodium perfluorobutyl sulfinate
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)[O-])F.[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
